Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-4-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCWGTZLAUYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a common precursor. It can be synthesized by condensation reactions involving fluorinated anilines and β-ketoesters, followed by cyclization and oxidation steps.
Chlorination Step
- The 4-oxo group in the quinoline ring is converted to a 4-chloro substituent using phosphorus oxychloride (POCl3). This reaction is typically conducted by heating the 4-oxo quinoline derivative with POCl3 at around 80 °C for 1.5 hours. Excess POCl3 is removed under reduced pressure, and the residue is quenched in ice water, followed by neutralization with aqueous ammonia to pH 8–9 to isolate the 4-chloro intermediate in high yield (97–98%).
Methoxylation (Nucleophilic Aromatic Substitution)
- The 4-chloro group is substituted by a methoxy group via nucleophilic aromatic substitution. This is achieved by treating the 4-chloro-6-fluoroquinoline derivative with sodium methoxide or sodium in methanol. The reaction is typically performed by adding the chloro compound dropwise to a freshly prepared sodium methoxide solution in methanol at low temperature (ice bath), then warming to room temperature and heating to 80 °C for 18 hours. The product, methyl 6-fluoro-4-methoxyquinoline-2-carboxylate, is isolated after workup and purification with yields up to 97%.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives with altered biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of drugs targeting various biological pathways. Its derivatives have shown potential in treating diseases such as malaria, cancer, and bacterial infections .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylates
These derivatives, such as Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a), share a methoxy group at position 6 but lack the fluorine substituent. Synthesis involves refluxing 6-methoxy-2-arylquinoline-4-carboxylic acids with methyl iodide and potassium carbonate in acetone, yielding ~22% after 5 hours .
6-Fluoro-2-(2'-Fluorobiphenyl)-3-Methyl-4-Quinolinecarboxylic Acid Sodium Salt (NSC 368390)
This compound features a 6-fluoro substituent and a 4-carboxylic acid group (as a sodium salt). Unlike the target compound’s methyl ester, the sodium salt enhances water solubility, critical for intravenous administration. NSC 368390 demonstrates potent antitumor activity against colon carcinomas (98% inhibition of DLD-2 tumors at 25 mg/kg), attributed to its 6-fluoro and biphenyl groups . The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate
Replacing fluorine and methoxy with amino and hydroxy groups (CAS 1373835-09-6) increases polarity, likely reducing membrane permeability. The amino group may participate in hydrogen bonding, altering target binding compared to the electron-withdrawing fluorine in the target compound .
Key Observations :
- Fluorine vs. Methoxy : The 6-fluoro substituent in NSC 368390 and the target compound enhances anticancer activity compared to methoxy derivatives, likely due to increased electronegativity and metabolic resistance .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) improve lipophilicity but require hydrolysis for activity, whereas sodium salts (NSC 368390) offer immediate solubility .
- Synthetic Challenges : Fluorination and steric hindrance from substituents (e.g., biphenyl in NSC 368390) reduce yields compared to simpler methoxy derivatives .
Spectral and Analytical Data
Biological Activity
Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluoro group and a methoxy-substituted aromatic ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure allows it to interact effectively with various molecular targets, which is critical for its biological efficacy. The presence of the fluoro and methoxy groups enhances its lipophilicity and biological activity compared to other quinoline derivatives.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes or receptors. It has been shown to interact with molecular targets that are crucial in various biological pathways, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth through mechanisms such as interference with DNA gyrase, an essential enzyme for bacterial DNA replication .
- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating caspase-mediated pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) with varying IC50 values, indicating potent antiproliferative effects .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| H-460 | 0.03 | Excellent antiproliferative |
| HT-29 | 0.55 | Good antiproliferative |
| HepG2 | 0.33 | Good antiproliferative |
| SGC-7901 | 1.24 | Moderate antiproliferative |
These values suggest that this compound is significantly more active than many existing therapeutic agents, making it a promising candidate for further development .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains, demonstrating its ability to inhibit growth effectively. The mechanism was linked to its interaction with DNA gyrase, which is crucial for bacterial replication.
- Anticancer Efficacy : In a comparative study, this compound was found to be significantly more potent than gefitinib in inhibiting cell proliferation across multiple cancer cell lines. This led researchers to propose it as a lead compound for further modifications aimed at enhancing its anticancer properties .
- Molecular Docking Simulations : Computational studies using molecular docking have indicated that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance, further supporting its potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
